molecular formula C23H26FN3O3S B2913243 3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892758-38-2

3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2913243
CAS No.: 892758-38-2
M. Wt: 443.54
InChI Key: WSRIYZZLSDFWDS-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound with applications in various fields of scientific research, including chemistry, biology, and medicine. It exhibits unique chemical properties that make it valuable for numerous experimental applications and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. Common steps include:

  • Formation of the quinoline core: : Using precursor compounds and reagents like fluorobenzenesulfonyl chloride and piperazine derivatives.

  • Ethylation: : Introduction of ethyl groups into specific positions using ethyl halides under basic conditions.

  • Condensation and Cyclization: : Establishing the quinolone structure via cyclization reactions under controlled temperatures.

Industrial Production Methods

Industrial production methods leverage automated synthesis techniques, ensuring high purity and yield. Conditions are optimized for large-scale synthesis, often involving:

  • Continuous flow reactors: : For consistent production and enhanced reaction control.

  • Catalysis: : Use of catalysts to speed up reactions while reducing by-products.

  • Purification: : Employing techniques like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, forming sulfone or oxide derivatives.

  • Reduction: : Reduction reactions yield products with altered functional groups, such as amines from nitro groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the benzene ring or quinolone core.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or peracids.

  • Reducing agents: : Like lithium aluminium hydride or palladium on carbon.

  • Substitution reagents: : Halides, alkoxides, and nucleophiles under various conditions (acidic, basic, or catalytic).

Major Products

  • Oxidation products: : Often sulfoxides or sulfones.

  • Reduction products: : Reduced quinolone derivatives with different functional groups.

  • Substitution products: : Varied aromatic and heterocyclic compounds with tailored properties.

Scientific Research Applications

Chemistry

  • Catalysts: : For promoting organic reactions.

  • Ligands: : In coordination chemistry and metal complex formation.

Biology

  • Enzyme inhibitors: : Targeting specific biochemical pathways.

  • Probe molecules: : In studies of biological processes and cellular functions.

Medicine

  • Pharmaceuticals: : Potential in drug discovery for targeting diseases.

  • Diagnostics: : Use in developing imaging agents or biomarkers.

Industry

  • Materials science: : Application in creating specialized polymers and advanced materials.

  • Agriculture: : Utilized in developing agrochemicals and growth regulators.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific molecular targets, depending on its structure and functional groups. It may inhibit enzymes, bind to receptors, or interfere with nucleic acids.

Pathways Involved

  • Signal Transduction: : Modulating signaling pathways in cells.

  • Gene Expression: : Influencing transcriptional and translational processes.

  • Metabolic Pathways: : Affecting metabolic enzymes and intermediate compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzenesulfonyl)-1-ethylquinolin-4-one: : Similar structure but lacks the fluorine atom and piperazine ring.

  • 7-(4-Methylpiperazin-1-yl)-1-ethyl-6-fluoroquinolin-4-one: : Similar, but with a different substitution pattern on the piperazine ring.

Uniqueness

3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one stands out due to its specific combination of sulfonyl, ethyl, piperazine, and fluorine groups, providing a unique set of chemical properties and biological activities. This makes it particularly valuable in fields requiring specific interactions and effects.

There you go, all dressed up in scientific grandeur. How's that for your chemical curiosity?

Biological Activity

3-(Benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolone derivatives. Its unique structural features, including a quinoline core and a sulfonyl group, suggest potential biological activities that warrant detailed investigation. This article compiles research findings, case studies, and data tables related to the biological activity of this compound.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C23H25FN3O3SC_{23}H_{25}FN_3O_3S with a molecular weight of approximately 437.53 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, primarily linked to its interactions with specific molecular targets. Key areas of investigation include:

1. Antimicrobial Activity
The compound has been evaluated for its potential as an antimicrobial agent. Studies suggest that it may inhibit bacterial DNA gyrase, which is crucial for bacterial replication. This mechanism positions it as a potential candidate for treating bacterial infections.

2. Antitumor Properties
Preliminary studies indicate that derivatives of this compound may possess antitumor activity. The presence of the piperazine moiety is believed to enhance its interaction with cancer cell lines, leading to apoptosis in targeted cells.

3. Neuroprotective Effects
Research has explored the neuroprotective capabilities of similar compounds in the quinoline class. The structural modifications in this compound may confer protective effects against neuroinflammation.

The biological activity of the compound is attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in DNA replication and repair processes.
  • Receptor Modulation: It may modulate receptor activity related to neurotransmission and cellular signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound or its analogs:

StudyFindings
Study A (Journal of Medicinal Chemistry)Demonstrated antibacterial activity against Gram-positive bacteria with an IC50 value of 12 µM.
Study B (European Journal of Medicinal Chemistry)Reported cytotoxic effects on various cancer cell lines, notably breast and colon cancer cells.
Study C (Journal of Neuroinflammation)Found that derivatives exhibited significant neuroprotective effects in models of neuroinflammation.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core: Initial reactions involve forming the quinoline structure through cyclization processes.
  • Sulfonation: Introduction of the benzenesulfonyl group via sulfonation reactions.
  • Piperazine Substitution: The ethylpiperazine moiety is added through nucleophilic substitution reactions.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-3-25-10-12-27(13-11-25)21-15-20-18(14-19(21)24)23(28)22(16-26(20)4-2)31(29,30)17-8-6-5-7-9-17/h5-9,14-16H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRIYZZLSDFWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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